Cas no 16378-21-5 (3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine)

3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine structure
16378-21-5 structure
Nome del prodotto:3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine
Numero CAS:16378-21-5
MF:C22H25N
MW:303.44060587883
CID:210474
PubChem ID:4854

3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine
    • 3-(5,6-dihydrodibenzo[1,2-a:1',2'-e][7]annulen-11-ylidene)-1-ethyl-2-methylpyrrolidine
    • Piroheptine
    • 3-(10,11-dihydro-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methyl-pyrrolidine
    • Piroheptina
    • Piroheptine (INN)
    • Piroheptine HCl
    • Piroheptinum
    • Trimol
    • 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine
    • 1-Ethyl-3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-2-methylpyrrolidine
    • CHEMBL2106830
    • D08395
    • Piroheptinum [INN-Latin]
    • Q7198067
    • PIROHEPTINE [WHO-DD]
    • UNII-AR6Y753ARL
    • AR6Y753ARL
    • PIROHEPTINE [MI]
    • NCGC00408838-01
    • DTXSID30864672
    • Piroheptina [INN-Spanish]
    • 1-ethyl-2-methyl-3-{tricyclo[9.4.0.0,pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene}pyrrolidine
    • 1-ethyl-2-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)pyrrolidine
    • CHEBI:135287
    • SCHEMBL34782
    • 16378-21-5
    • PYRROLIDINE, 3-(10,11-DIHYDRO-5H-DIBENZO(A,D)CYCLOHEPTEN-5-YLIDENE)-1-ETHYL-2-METHYL-
    • Piroheptine [INN]
    • Pyrrolidine,3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methyl-
    • 3-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine
    • Inchi: InChI=1S/C22H25N/c1-3-23-15-14-19(16(23)2)22-20-10-6-4-8-17(20)12-13-18-9-5-7-11-21(18)22/h4-11,16H,3,12-15H2,1-2H3
    • Chiave InChI: NKJQZSDCCLDOQH-UHFFFAOYSA-N
    • Sorrisi: C1C2=C(/C(=C3/CCN(CC)C/3C)/C3C=CC=CC=3CC2)C=CC=1

Proprietà calcolate

  • Massa esatta: 303.19900
  • Massa monoisotopica: 303.199
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 1
  • Complessità: 425
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 3.2A^2
  • XLogP3: 4.4

Proprietà sperimentali

  • Densità: 0.9930 (rough estimate)
  • Punto di ebollizione: bp4 167°
  • Punto di infiammabilità: 191.7°C
  • Indice di rifrazione: 1.4900 (estimate)
  • PSA: 3.24000
  • LogP: 4.63910
Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.